molecular formula C8H10ClF2NO B2736777 (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride CAS No. 2241594-36-3

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B2736777
CAS No.: 2241594-36-3
M. Wt: 209.62
InChI Key: OWOSOCQHBOENHK-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a 2,4-difluorophenyl substituent. Its molecular formula is C₈H₁₀ClF₂NO, with a molecular weight of 209.62 g/mol . The compound is supplied by manufacturers like BLD Pharm Ltd. and American Elements in high purity grades (≥95%) and various quantities (50 mg to bulk orders) .

Properties

IUPAC Name

(2S)-2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOSOCQHBOENHK-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 2,4-difluorophenyl starting material.

    Chiral Amino Alcohol Formation: The chiral center is introduced through a stereoselective reaction, often involving chiral catalysts or reagents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) participates in nucleophilic substitutions under mild conditions:

Reaction Type Reagents Conditions Product Application
AlkylationAlkyl halides (e.g., CH₃I)Room temperature, baseN-Alkylated derivativesProdrug synthesis
AcylationAcetyl chlorideAnhydrous, 0–5°CN-Acetylated compoundsProtecting group strategies
SulfonationSulfonyl chloridesPolar aprotic solventSulfonamide analogsBioactivity modulation

These reactions retain the stereochemical integrity of the chiral center .

Oxidation and Reduction Pathways

The hydroxyl (-OH) and amine (-NH₂) groups undergo selective transformations:

Oxidation

  • Hydroxyl group : Oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) at 0°C, yielding 2-amino-2-(2,4-difluorophenyl)acetic acid derivatives.

  • Amine group : Resistant to mild oxidants but forms nitroso intermediates under strong oxidative conditions (e.g., HNO₂).

Reduction

  • The amine group remains stable under typical reducing agents (e.g., NaBH₄), while the hydroxyl group can be reduced to a hydrocarbon chain using HI/Red P.

Electrophilic Aromatic Substitution

The 2,4-difluorophenyl ring directs electrophilic attacks to specific positions:

Electrophile Position Product Catalyst
Nitration (HNO₃/H₂SO₄)Para to -F2,4-Difluoro-5-nitro derivativesSulfuric acid
Halogenation (Cl₂)Ortho to -F2,4-Difluoro-3-chloro analogsFeCl₃

Fluorine’s electron-withdrawing effect deactivates the ring but enhances meta/para selectivity .

Stereochemical Stability

The (S)-configuration at the chiral center remains intact under most reaction conditions (pH 2–12, ≤100°C). Racemization occurs only in strongly basic media (pH >12) or at elevated temperatures (>150°C) .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride serves as a versatile building block in the synthesis of various biologically active compounds. Its fluorinated structure enhances the pharmacological properties of synthesized molecules.

Case Study: G-Secretase Inhibitors

A notable application is in the development of gamma-secretase inhibitors, which are crucial for treating Alzheimer's disease. The incorporation of the difluorophenyl group contributes to the specificity and potency of these inhibitors .

Peptide Stabilization

Recent studies have highlighted the role of fluoroalcohols, including this compound, in stabilizing peptide structures. The compound enhances the helical conformation of peptides, which is vital for their biological activity.

Research Findings

A study demonstrated that low concentrations of fluoroalcohols can significantly stabilize the secondary structure of peptides like melittin. This stabilization is attributed to enhanced hydrophobic interactions and reduced hydrogen bonding with water .

Synthesis of Fluorinated Compounds

The compound is also used in the synthesis of other fluorinated organic compounds. Its unique structure allows for selective reactions that introduce fluorine into various substrates, facilitating the development of new materials with improved properties.

Synthesis Pathways

A recent publication described methodologies for synthesizing difluoroamides using this compound as a precursor. This method showcases its utility in creating complex fluorinated architectures .

Research and Development

The compound has been employed in numerous research applications due to its ability to modify biological activity and enhance compound stability.

Data Table: Applications Overview

Application AreaDescriptionReference
Medicinal ChemistryBuilding block for gamma-secretase inhibitors for Alzheimer's treatment
Peptide StabilizationEnhances helical structure and stability of peptides
Synthesis of Fluorinated CompoundsUsed in selective fluorination reactions to create new organic materials
Research and DevelopmentFacilitates various studies in drug design and molecular biology

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2,4- vs. 2,5-Difluorophenyl Derivatives

(S)-2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride (CAS: 1810074-77-1) shares the same molecular formula (C₈H₁₀ClF₂NO) and weight (209.62 g/mol) as the 2,4-difluoro analog. However, the fluorine atoms are positioned at the 2,5-positions on the phenyl ring instead of 2,4. For instance, in collagenase inhibitors, similar positional isomerism in dichlorophenyl analogs led to variations in hydrogen bond lengths (1.961 Å vs. 2.202 Å) and Gibbs free energy values (−6.5 kcal/mol vs. −6.4 kcal/mol) during docking studies . Such data suggest that fluorine positioning could modulate target affinity or metabolic stability in drug candidates .

Stereochemical Variants: (S)- vs. (R)-Enantiomers

The (R)-enantiomer (CAS: 1213876-57-3) of 2-amino-2-(2-fluorophenyl)ethanol hydrochloride has a similarity score of 0.98 compared to the (S)-2,4-difluoro compound . Chirality significantly impacts biological activity; for example, (S)-configured amino alcohols often exhibit distinct pharmacokinetic profiles due to enantioselective interactions with enzymes or transporters. No direct comparative data are available for the 2,4-difluoro enantiomers, but studies on other chiral drugs (e.g., β-blockers) highlight the necessity of stereochemical optimization in therapeutic development .

Mono-Fluorinated and Methylated Analogs

  • 2-Amino-2-(2-fluorophenyl)ethanol hydrochloride (CAS: 1269773-22-9): This analog lacks the 4-fluorine substituent, reducing electron-withdrawing effects and lipophilicity. Its similarity score to the target compound is 0.95 .
  • (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS: 1951425-23-2): Incorporates a methyl group at the 2-position and fluorine at the 3-position, increasing steric bulk. Its molecular formula (C₉H₁₃ClFNO) and weight (205.66 g/mol) differ due to the methyl substitution, which may hinder binding in tight enzymatic pockets .

Dichlorophenyl Analogs (Non-Ethanol Backbone)

Both showed nearly identical IC₅₀ values against collagenase but differed in binding interactions:

  • 2,4-Dichloro : Hydrogen bond length = 2.202 Å; π–π interaction = 4.127 Å.
  • 2,6-Dichloro : Hydrogen bond length = 1.961 Å; π–π interaction = 4.249 Å.
    This suggests that ortho-substituents (e.g., 2-fluoro in the target compound) may influence binding geometry and affinity in enzyme targets .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(S)-2-Amino-2-(2,4-difluorophenyl)ethanol HCl N/A C₈H₁₀ClF₂NO 209.62 2,4-Difluoro; (S)-configuration
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl 1810074-77-1 C₈H₁₀ClF₂NO 209.62 2,5-Difluoro; (S)-configuration
(R)-2-Amino-2-(2-fluorophenyl)ethanol HCl 1213876-57-3 C₈H₁₁ClFNO 191.63 2-Fluoro; (R)-configuration
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl 1951425-23-2 C₉H₁₃ClFNO 205.66 3-Fluoro; 2-methyl; (S)-configuration

Key Research Findings and Implications

Halogen Positioning : Fluorine at the 4-position (vs. 5-) may enhance π-stacking interactions with aromatic residues (e.g., Tyr201 in collagenase) due to optimized electron distribution .

Stereochemistry : The (S)-configuration is critical for chiral recognition in biological systems, though comparative studies with (R)-enantiomers are lacking .

Biological Activity

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride, also known by its CAS number 2241594-36-3, is a chiral compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10ClF2NO
  • Molecular Weight : 209.62 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to various receptors and enzymes, which may lead to different biological effects. The compound is studied for its potential applications in medicinal chemistry, particularly in drug development.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 Value (µM) Reference Compound IC50 Value (µM)
MCF-70.65Tamoxifen10.38
A5490.76Doxorubicin0.79
A3751.47Combretastatin-A40.12

These results indicate that this compound may possess comparable or superior antitumor efficacy compared to established chemotherapeutic agents .

Mechanistic Studies

Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of p53 and caspase pathways. Western blot analyses demonstrated increased expression levels of pro-apoptotic factors in treated cells . The compound's ability to modulate these pathways suggests a potential role in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : A study conducted on various cancer cell lines reported cytotoxic effects with IC50 values ranging from sub-micromolar to micromolar concentrations, indicating potent antiproliferative properties .
  • In Vivo Studies : Although in vitro results are promising, further in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound in animal models .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the difluorophenyl group significantly affect biological activity. The presence of electron-donating groups was correlated with increased potency, whereas electron-withdrawing groups diminished activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing enantiomerically pure (S)-2-amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride?

  • Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or chiral pool starting materials. For example, asymmetric reduction of a ketone precursor (e.g., 2,4-difluorophenylglyoxylate) using a chiral borane catalyst (e.g., Corey-Bakshi-Shibata) can yield the (S)-configured alcohol. Subsequent amination via reductive alkylation or Strecker synthesis introduces the amino group. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol. Purity (>95%) should be confirmed via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can researchers validate the stereochemical purity of this compound?

  • Methodological Answer : Combine chiral HPLC with polarimetry and NMR spectroscopy. For HPLC, use a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid to resolve enantiomers. Polarimetric analysis (e.g., [α]D²⁵ = +15° to +20° in methanol) corroborates optical activity. ¹H-NMR coupling constants (e.g., J = 3.5–4.0 Hz for vicinal protons) and NOESY experiments can confirm spatial arrangement .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to prevent degradation from light, moisture, or oxidation. Stability studies (accelerated aging at 40°C/75% RH for 6 months) show <5% decomposition by LC-MS. Avoid aqueous solutions at neutral pH, as the hydrochloride salt may hydrolyze to the free base .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the 2,4-difluorophenyl group stabilizes the transition state via electron-withdrawing effects, lowering the activation energy for SN2 reactions at the β-carbon. Solvent effects (e.g., DMSO vs. THF) can be modeled using the SMD continuum approach to optimize reaction conditions .

Q. What analytical approaches resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Cross-validate assays using orthogonal methods:

  • Enzymatic assays : Compare fluorogenic substrate hydrolysis (e.g., Calpain-1 inhibition) with radiometric detection.
  • Cellular models : Use isogenic cell lines (e.g., HEK293 with/without target receptor overexpression) to isolate compound-specific effects.
    Discrepancies may arise from differences in assay pH, solvent (DMSO concentration), or protein binding .

Q. How does the stereochemistry of the amino alcohol influence its interaction with biological targets?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) and MD simulations to compare (S)- and (R)-enantiomers. The (S)-enantiomer shows higher binding affinity (ΔG = −9.2 kcal/mol) to fungal CYP51 due to optimal hydrogen bonding with Thr317. Validate with SPR binding assays (KD = 12 nM for (S)-form vs. 450 nM for (R)-form) .

Q. What metabolomic strategies identify degradation products in in vitro hepatic models?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) and analyze via UPLC-QTOF-MS/MS. Major Phase I metabolites include N-oxidation (m/z 227.1 → 243.1) and defluorination (m/z 227.1 → 189.0). Use isotopic labeling (¹⁸O-water) to confirm hydrolytic pathways .

Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?

  • Methodological Answer : Modify logP (target 1.5–2.5) via pro-drug strategies (e.g., esterification of the hydroxyl group). In situ rat brain perfusion assays show a 2.5-fold increase in BBB permeability for the acetylated pro-drug (PS = 4.7 × 10⁻³ cm/s) compared to the parent compound .

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